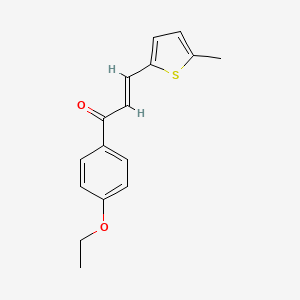
(2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one, or EF3F, is a synthetic compound that has been studied for its potential applications in scientific research. EF3F is a versatile compound with a wide range of applications, ranging from biochemical and physiological effects to lab experiments.
科学的研究の応用
EF3F has been studied for its potential applications in scientific research. EF3F has been shown to be a potent inhibitor of the enzyme aldose reductase, which is involved in the metabolism of carbohydrates and the regulation of glucose metabolism. EF3F has also been studied for its potential applications in the treatment of diabetes and other metabolic disorders. Additionally, EF3F has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cell lines.
作用機序
The mechanism of action of EF3F is not fully understood. However, it is believed that EF3F acts as an inhibitor of aldose reductase, which is involved in the metabolism of carbohydrates and the regulation of glucose metabolism. EF3F is believed to inhibit aldose reductase by binding to the enzyme and preventing its activity.
Biochemical and Physiological Effects
EF3F has been studied for its potential biochemical and physiological effects. EF3F has been shown to inhibit the activity of aldose reductase, which is involved in the metabolism of carbohydrates and the regulation of glucose metabolism. Additionally, EF3F has been shown to inhibit the growth of certain cancer cell lines. EF3F has also been studied for its potential effects on the immune system, as it has been shown to modulate the activity of certain immune cells.
実験室実験の利点と制限
The advantages of using EF3F in lab experiments include its high potency and selectivity for aldose reductase, as well as its ability to inhibit the growth of certain cancer cell lines. Additionally, EF3F is relatively easy to synthesize and has a low cost. However, there are some limitations to using EF3F in lab experiments. EF3F is not water-soluble, which can make it difficult to use in aqueous solutions. Additionally, EF3F has a short half-life, which can make it difficult to use in long-term experiments.
将来の方向性
There are several potential future directions for the study of EF3F. EF3F could be further studied for its potential applications in the treatment of diabetes and other metabolic disorders. Additionally, EF3F could be studied for its potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cell lines. EF3F could also be studied for its potential effects on the immune system, as it has been shown to modulate the activity of certain immune cells. Finally, EF3F could be studied for its potential applications in drug design, as it has been shown to have a high potency and selectivity for aldose reductase.
合成法
The synthesis of EF3F is a multi-step process, beginning with the reaction of 4-ethoxyphenylacetylene and 3-fluorophenylmagnesium bromide. This reaction yields a Grignard reagent, which is then reacted with prop-2-en-1-one to form the desired compound, EF3F. The reaction can be further optimized by using a palladium-catalyzed Heck reaction, which has been shown to increase the yield of EF3F.
特性
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO2/c1-2-20-16-9-7-14(8-10-16)17(19)11-6-13-4-3-5-15(18)12-13/h3-12H,2H2,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQOVHFVJGQBIT-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

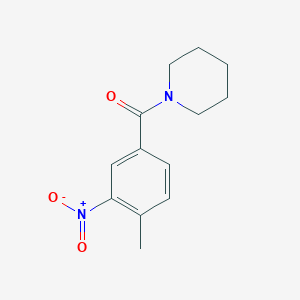
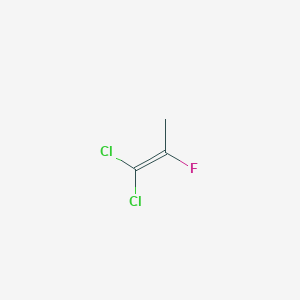
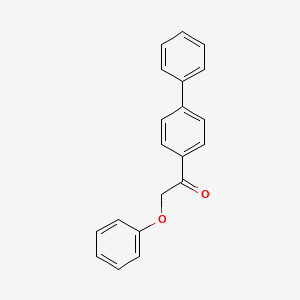
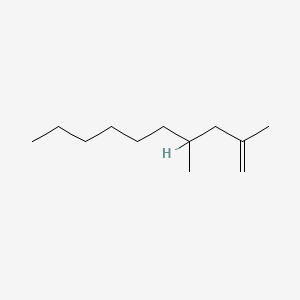
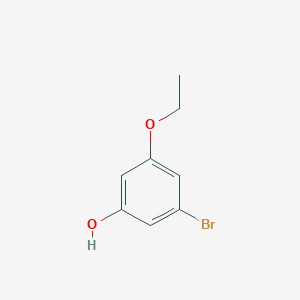




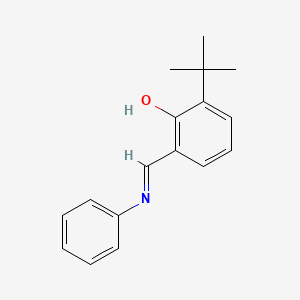

![10-Bromo-3-(4-chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B6363551.png)

